molecular formula C12H18OS B7997820 2-[4-(Methylthio)phenyl]-3-methyl-butan-2-ol

2-[4-(Methylthio)phenyl]-3-methyl-butan-2-ol

Cat. No.: B7997820
M. Wt: 210.34 g/mol
InChI Key: QOFUAHFRZCVWCS-UHFFFAOYSA-N
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Description

2-[4-(Methylthio)phenyl]-3-methyl-butan-2-ol is an organic compound characterized by the presence of a phenyl ring substituted with a methylthio group and a butanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Methylthio)phenyl]-3-methyl-butan-2-ol typically involves the reaction of 4-(methylthio)benzaldehyde with a suitable Grignard reagent, followed by a reduction step. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Methylthio)phenyl]-3-methyl-butan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The phenyl ring can be reduced under specific conditions.

    Substitution: The methylthio group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydride.

Major Products

    Oxidation: Formation of 2-[4-(Methylthio)phenyl]-3-methyl-butan-2-one.

    Reduction: Formation of 2-[4-(Methylthio)phenyl]-3-methyl-butan-2-amine.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-[4-(Methylthio)phenyl]-3-methyl-butan-2-ol exerts its effects involves interactions with specific molecular targets. These may include enzymes and receptors, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(Methylthio)benzaldehyde: A precursor in the synthesis of 2-[4-(Methylthio)phenyl]-3-methyl-butan-2-ol.

    2-[4-(Methylthio)phenyl]-3-methyl-butan-2-one: An oxidized derivative.

    2-[4-(Methylthio)phenyl]-3-methyl-butan-2-amine: A reduced derivative.

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields.

Properties

IUPAC Name

3-methyl-2-(4-methylsulfanylphenyl)butan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18OS/c1-9(2)12(3,13)10-5-7-11(14-4)8-6-10/h5-9,13H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOFUAHFRZCVWCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C1=CC=C(C=C1)SC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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